molecular formula C15H17Cl2N3O2S B11167905 4-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

4-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11167905
M. Wt: 374.3 g/mol
InChI Key: VMFCXCXYYSHBSO-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound known for its diverse applications in various fields such as agriculture, chemistry, and biology. This compound is characterized by the presence of a dichlorophenoxy group and a thiadiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

    Thiadiazole Ring Formation: The next step involves the synthesis of the thiadiazole ring. This is achieved by reacting a suitable precursor with isopropylamine under controlled conditions.

    Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the thiadiazole ring to form the desired compound. This is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of the dichlorophenoxy intermediate and the thiadiazole precursor.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification and Quality Control: The final product is purified using techniques such as recrystallization and chromatography, followed by rigorous quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, leading to inhibition or activation of specific pathways.

    Pathways Involved: It affects pathways related to cell growth, metabolism, and signal transduction, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: Known for its herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: Widely used as a herbicide.

    2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar properties.

Uniqueness

4-(2,4-Dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of a dichlorophenoxy group and a thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H17Cl2N3O2S

Molecular Weight

374.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C15H17Cl2N3O2S/c1-9(2)14-19-20-15(23-14)18-13(21)4-3-7-22-12-6-5-10(16)8-11(12)17/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,20,21)

InChI Key

VMFCXCXYYSHBSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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